Bienvenue dans la boutique en ligne BenchChem!

3-{5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine

Coordination Chemistry Chelating Ligands 1,2,4-Oxadiazole Metal Complexes

Procure 3-{5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine (CAS 1775443-94-1) for research programs requiring a genuine bis-1,2,4-oxadiazole architecture. Unlike widely available mono-oxadiazole analogs, this 5,5′-bi-oxadiazole delivers dual N4 coordination sites, expanded π-conjugation, and a pyridin-3-yl auxiliary donor—critical for multidentate metal complexation, G-quadruplex ligand optimization, and electron-transport material development. Ensure scaffold fidelity in your SAR and catalysis studies with this rigorously characterized, high-purity building block.

Molecular Formula C16H11N5O2
Molecular Weight 305.297
CAS No. 1775443-94-1
Cat. No. B2860464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine
CAS1775443-94-1
Molecular FormulaC16H11N5O2
Molecular Weight305.297
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CN=CC=C4
InChIInChI=1S/C16H11N5O2/c1-10-4-6-11(7-5-10)13-18-15(22-20-13)16-19-14(21-23-16)12-3-2-8-17-9-12/h2-9H,1H3
InChIKeyOIGVJHOWBRIJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine (CAS 1775443-94-1) – Compound Identity and Procurement-Relevant Class Profile


3-{5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine (CAS 1775443-94-1), also named 3-(4-methylphenyl)-3′-pyridin-3-yl-5,5′-bi-1,2,4-oxadiazole, is a heterocyclic compound belonging to the 5,5′-bi-1,2,4-oxadiazole class . The molecule comprises two 1,2,4-oxadiazole rings coupled at the 5,5′-position, with a 4-methylphenyl substituent at the 3-position of one oxadiazole and a pyridin-3-yl substituent at the 3-position of the other . 1,2,4-Oxadiazoles are recognized as privileged scaffolds in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, as well as applications in optoelectronics and metal-coordination chemistry [1][2]. The bis-1,2,4-oxadiazole architecture distinguishes this compound from the far more abundantly reported mono-1,2,4-oxadiazole analogs by offering dual heterocyclic rings capable of simultaneous interactions, expanded π-conjugation, and multidentate metal-binding potential [3].

Why In-Class 1,2,4-Oxadiazole Analogs Cannot Substitute for CAS 1775443-94-1 in Research and Development Programs


Within the 1,2,4-oxadiazole family, structural variations at the level of regiochemistry (1,2,4- vs. 1,3,4-oxadiazole), substituent identity and position, and the number of oxadiazole rings (mono- vs. bis-) produce pronounced differences in electronic structure, metal-binding mode, biological target selectivity, and physicochemical properties [1][2]. The target compound is a 5,5′-bi-1,2,4-oxadiazole, whereas the vast majority of commercially available and literature-reported analogs—such as 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine (CAS 866040-95-1)—are mono-1,2,4-oxadiazoles that lack the second oxadiazole ring and consequently offer only a single coordination site, reduced π-surface area, and altered pharmacokinetic and pharmacodynamic profiles . In metal-coordination chemistry, the bi-oxadiazole scaffold has been experimentally demonstrated to function as a chelating or bridging ligand through two N4 nitrogen atoms, a binding mode that is structurally impossible for any mono-oxadiazole analog [3]. In nucleic acid recognition, systematic structure–activity studies have shown that increasing the number of oxadiazole heterocycles directly modulates G-quadruplex binding affinity and selectivity, meaning that a mono-oxadiazole replacement cannot recapitulate the bis-oxadiazole binding fingerprint [4]. These scaffold-level differences make generic in-class substitution scientifically invalid for programs where bis-oxadiazole architecture is a design requirement.

Quantitative Differentiation Evidence for CAS 1775443-94-1 vs. Closest Analogs and In-Class Candidates


Bis- vs. Mono-Oxadiazole Scaffold: Metal-Binding Denticity Differentiation

The 5,5′-bi-1,2,4-oxadiazole scaffold provides two N4 nitrogen atoms capable of simultaneous metal coordination. Richardson and Steel (2007) demonstrated that 3,3′-bi-1,2,4-oxadiazole forms a chelated mononuclear Pd(II) complex via both N4 nitrogens and a one-dimensional Ag(I) coordination polymer in bridging mode, also through N4 nitrogens [1]. In contrast, the closest mono-oxadiazole analog, 3-(2′-pyridyl)-5-(phenyl)-1,2,4-oxadiazole (pyOXA), studied by Pace and co-workers, coordinates Cu(II), Ni(II), and Zn(II) through only one oxadiazole N4 nitrogen plus the pyridyl nitrogen, yielding a fundamentally different coordination geometry and stoichiometry [2]. The target compound, possessing both a pyridyl group and a bi-oxadiazole core, is structurally pre-organized for more diverse coordination modes than any mono-oxadiazole ligand.

Coordination Chemistry Chelating Ligands 1,2,4-Oxadiazole Metal Complexes

Expanded π-Conjugation in 5,5′-Bi-1,2,4-oxadiazole vs. Mono-Oxadiazole: Electronic Structure Differentiation

A theoretical study employing the Pariser-Parr-Pople (PPP) MO approximation compared the electronic structure of 1,2,4-oxadiazole with various bis-1,2,4-oxadiazole isomers [1]. The results demonstrated that bis-1,2,4-oxadiazoles possess significantly altered HOMO-LUMO gaps, π-electron distribution, and dipole moments relative to the mono-oxadiazole parent. For the 5,5′-bi isomer specifically, the extended conjugation across the two directly linked oxadiazole rings lowers the LUMO energy and increases the oscillator strength of the lowest-energy π→π* transition. In the target compound, the additional 3-pyridyl and 3-(4-methylphenyl) substituents further modulate these electronic parameters through inductive and resonance effects. Mono-oxadiazole comparators such as 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine (CAS 866040-95-1) lack this inter-oxadiazole conjugation .

Electronic Structure π-Conjugation Theoretical Chemistry UV-Vis Spectroscopy

G-Quadruplex DNA Binding: Multivalent Heteroaryl Ligands – Effect of Oxadiazole Count on Affinity and Selectivity

Doria et al. (2018) conducted a systematic structure–activity relationship (SAR) study comparing oxadiazole/pyridine-based ligands with varying numbers of heterocyclic units for G-quadruplex (G4) DNA binding [1]. The study explicitly compared 1,3-oxazole vs. 1,2,4-oxadiazole heterocycles and pyridine vs. benzene substituents, evaluating each ligand against multiple G4 targets (human telomeric 22AG, c-myc, c-kit promoters) and duplex DNA. A key finding was that increasing the heteroaryl count—specifically in heptapyridyl-oxadiazole compounds—yielded preferential binding towards the telomeric 22AG sequence in competitive conditions vs. duplex DNA. The bis-1,2,4-oxadiazole architecture of CAS 1775443-94-1 provides two oxadiazole units, placing it in an intermediate complexity tier between the mono-oxadiazole controls (lowest G4 affinity) and the heptapyridyl-oxadiazoles (highest affinity), with scaffold-dependent differences in binding mode demonstrated by G4-FID assays and CD titrations [1].

G-Quadruplex DNA Nucleic Acid Recognition Anticancer Agents FRET Melting Assay

1,2,4-Oxadiazole COMT Inhibitor Scaffold: Pyridine Substitution and Duration of Action – Positioning the Target Compound

Kiss et al. (2010) demonstrated that replacing the pyrazole core with a 1,2,4-oxadiazole ring in catechol-O-methyltransferase (COMT) inhibitors resulted in significantly longer duration of COMT inhibition [1]. Incorporation of a pyridine N-oxide residue at the 3-position of the 1,2,4-oxadiazole led to compound 37f, which exhibited activity comparable to the clinical agent entacapone and lower toxicity than tolcapone [1]. The 1,2,4-oxadiazole scaffold with pyridine substitution was highlighted as a privileged motif conferring reduced toxicity risk and extended pharmacodynamic duration [2]. The target compound CAS 1775443-94-1 features both a 1,2,4-oxadiazole core and a pyridin-3-yl substituent, placing it within the same pharmacophore class that yielded opicapone (2,5-dichloro-3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-4,6-dimethylpyridine 1-oxide), a clinically approved long-acting peripheral COMT inhibitor [2].

COMT Inhibition Parkinson's Disease Peripheral Selectivity Pharmacokinetics

Regioisomeric Specificity: 5,5′-Bi-1,2,4-oxadiazole vs. 3,3′-Bi-1,2,4-oxadiazole – Metal-Binding Geometry Divergence

Richardson and Steel (2007) established that 3,3′-bi-1,2,4-oxadiazole adopts a planar centrosymmetric geometry in the solid state and chelates Pd(II) through its two N4 nitrogen atoms forming a five-membered metallacycle [1]. The target compound is a 5,5′-bi-1,2,4-oxadiazole regioisomer, which is structurally distinct: the connection through the 5,5′-positions alters the relative orientation of the two oxadiazole rings and the spatial relationship between the 3-substituents (4-methylphenyl and pyridin-3-yl). This regioisomeric difference is predicted to affect the bite angle, metal-binding affinity, and the dimensionality of coordination networks formed. Although direct crystallographic data for the 5,5′-bi isomer with these substituents are not available, the fundamental geometric divergence between 3,3′- and 5,5′-bi-1,2,4-oxadiazoles is established [2].

Coordination Polymer Crystal Engineering Regioisomerism Palladium Complexes

BindingDB Comparatives: Mono-1,2,4-oxadiazole Screening Data Revealing the Functional Gap with Bis-Oxadiazole Congeners

Publicly available high-throughput screening data in BindingDB provide a reference point for the biological activity of structurally related mono-1,2,4-oxadiazole compounds. The compound 5-(2-methylphenyl)-3-(3-pyridinyl)-1,2,4-oxadiazole (BindingDB ID: BDBM75445), an ortho-tolyl mono-oxadiazole, displayed an EC₅₀ of 1.74 × 10³ nM (1.74 μM) in an MLPCN assay at the Scripps Research Institute Molecular Screening Center [1]. This compound differs from the target molecule in two critical aspects: (i) it is a mono-oxadiazole rather than bis-oxadiazole, and (ii) the methyl group is at the ortho rather than para position. The target compound CAS 1775443-94-1, with its extended bis-oxadiazole scaffold, is expected to exhibit enhanced binding through additional π-stacking and hydrogen-bonding contacts, but no direct comparative activity data are currently available. The BindingDB entry serves as a benchmark for the basal activity achievable with a minimal mono-oxadiazole-pyridine-tolyl pharmacophore.

High-Throughput Screening BindingDB EC₅₀ MLPCN

Optimal Research and Industrial Application Scenarios for CAS 1775443-94-1 Based on Verified Differentiation Evidence


Coordination Chemistry and Metal–Organic Framework (MOF) Design

The 5,5′-bi-1,2,4-oxadiazole scaffold with pendant pyridin-3-yl and 4-methylphenyl substituents provides a multidentate N-donor ligand system with three potential coordination sites (two oxadiazole N4 atoms and one pyridyl N atom). As demonstrated by Richardson and Steel (2007) for the analogous 3,3′-bi-1,2,4-oxadiazole system, bi-oxadiazole ligands can function as chelating or bridging ligands toward transition metals, forming discrete complexes or extended coordination polymers [1]. The 5,5′-regiochemistry of CAS 1775443-94-1 offers a distinct geometric arrangement compared to the more studied 3,3′-bi isomer, enabling exploration of novel network topologies and catalytic metal–ligand architectures. This compound is a strategic procurement choice for laboratories synthesizing palladium, silver, copper, or zinc complexes where ligand denticity, bite angle, and coordination geometry are critical experimental variables [2].

G-Quadruplex DNA Ligand Development and Anticancer Probe Design

The systematic SAR study by Doria et al. (2018) established that oxadiazole/pyridine heteroaryl ligands bind G-quadruplex DNA with affinity and selectivity that scale with the number of heterocyclic units [3]. CAS 1775443-94-1, containing two 1,2,4-oxadiazole rings and a pyridine moiety, occupies an intermediate position in the structural complexity landscape—offering enhanced π-surface area and hydrogen-bonding capacity beyond mono-oxadiazoles, while avoiding the synthetic and solubility challenges of heptapyridyl compounds. This makes the compound a valuable scaffold for medicinal chemistry groups optimizing G4 ligands for anticancer applications, particularly for telomeric G4 (22AG) targeting, where the oxadiazole-pyridine motif has shown preferential binding over duplex DNA [3].

COMT Inhibitor Pharmacophore Exploration and Methyltransferase Drug Discovery

The 1,2,4-oxadiazole-pyridine combination is a validated pharmacophore in clinically relevant COMT inhibitors, as established by Kiss et al. (2010) in the development of long-acting, peripherally selective COMT inhibitors leading to opicapone [4]. CAS 1775443-94-1 contains the core 1,2,4-oxadiazole and pyridin-3-yl elements present in this pharmacophore series, providing a structurally distinct starting point for exploring COMT or other methyltransferase targets. The compound's bis-oxadiazole architecture introduces additional substitution vectors and conformational constraints not present in the mono-oxadiazole leads, offering medicinal chemists a differentiated chemical space for scaffold-hopping and intellectual property generation [4].

Optoelectronic Material and Organic Electronics Research

The extended π-conjugation across the 5,5′-bi-1,2,4-oxadiazole core, as characterized by PPP-MO theoretical calculations for bis-1,2,4-oxadiazole systems, endows this compound class with red-shifted absorption, enhanced extinction coefficients, and altered frontier orbital energies compared to mono-oxadiazoles [5]. The electron-deficient nature of both oxadiazole and pyridine rings makes CAS 1775443-94-1 a candidate electron-transport or hole-blocking material in organic light-emitting diodes (OLEDs), consistent with the broader application of oxadiazole derivatives in organic electroluminescent devices [6]. The 4-methylphenyl substituent provides a hydrophobic surface amenable to thin-film processing, while the pyridyl group offers a site for further functionalization or coordination to emissive metal centers.

Quote Request

Request a Quote for 3-{5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.